molecular formula C7H7BrO3 B1601904 Methyl 5-bromo-2-methylfuran-3-carboxylate CAS No. 345891-28-3

Methyl 5-bromo-2-methylfuran-3-carboxylate

Cat. No.: B1601904
CAS No.: 345891-28-3
M. Wt: 219.03 g/mol
InChI Key: HQEFZABRNVWGBR-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-methylfuran-3-carboxylate is an organic compound with the molecular formula C7H7BrO3. It is a brominated derivative of 2-methylfuran-3-carboxylate, featuring a bromine atom at the 5-position of the furan ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation Reaction: One common method involves the halogenation of 2-methylfuran-3-carboxylate using bromine in the presence of a suitable catalyst, such as iron(III) bromide.

  • Friedel-Crafts Acylation: Another approach is the Friedel-Crafts acylation of 2-methylfuran with bromoacetyl chloride in the presence of aluminum chloride.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-methylfuran-3-carboxylate.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are typically employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones

  • Reduction Products: 2-methylfuran-3-carboxylate

  • Substitution Products: Hydroxylated or aminated derivatives

Scientific Research Applications

Chemistry: Methyl 5-bromo-2-methylfuran-3-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceuticals. Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism by which methyl 5-bromo-2-methylfuran-3-carboxylate exerts its effects depends on the specific biological or chemical context. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would require further research and experimentation.

Comparison with Similar Compounds

  • Methyl 2-methylfuran-3-carboxylate: Lacks the bromine atom, resulting in different reactivity and properties.

  • Methyl 5-bromo-2-furoate: Similar structure but with a different position of the bromine atom.

  • Methyl 5-bromo-3-methylfuran-2-carboxylate: Different position of the methyl group.

This comprehensive overview provides a detailed understanding of methyl 5-bromo-2-methylfuran-3-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 5-bromo-2-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3/c1-4-5(7(9)10-2)3-6(8)11-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEFZABRNVWGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573791
Record name Methyl 5-bromo-2-methylfuran-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345891-28-3
Record name Methyl 5-bromo-2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromo-2-methylfuran-3-carboxylate
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Synthesis routes and methods I

Procedure details

Bromine (2.0 ml) was added drop-wise to a mixture of methyl 2-methyl-3-furancarboxylate (5.0 g) in 1,4-dioxane (35 ml) stirred at 0° C. Stirring was continued at 0° C. for 2 hours and then at ambient temperature for 18 hours. Saturated aqueous sodium thiosulfate was added to the reaction mixture which was then extracted with ethyl acetate. The organic layer was dried with brine and over magnesium sulfate. The product isolated after evaporation of the solvent was further purified by flash column chromatography using cyclohexane:ethyl acetate (19:1) as eluent to give the title compound as a yellow oil.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

(The following reaction is done under exclusion of light.) Dissolve 2-Methyl-furan-3-carboxylic acid methyl ester (22) (2.00 mL, 15.9 mmol) in chloroform (11 mL) and glacial acetic acid (11 mL) and add NBS (3.85 g, 21.6 mmol) portionwise in between a period of 75 min. Stir the reaction suspension for additional 16 h at rt. Add water to the reaction mixture and extract the aqu. layer with DCM (2 times), wash the combined organic layer with 2M aqu. NaOH, water and brine and dry it with Na2SO4 to obtain 5-Bromo-2-methyl-furan-3-carboxylic acid methyl ester (23) (2.80 g, 80%) as a red brown oil. No further purification. 1H NMR (400 MHz, CDCl3): 2.54 (s, 3H); 3.80 (s, 3H); 6.53 (s, 1H).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
3.85 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Methyl-furan-3-carboxylic acid methyl ester (2.0 g, 14.3 mmol) was dissolved in toluene followed by addition of 2,2′-azobis(2-methylpropionitrile) (10 mg, 0.06 mmol). The mixture was cooled to 0° C. by an ice-water bath followed by addition of N-bromosuccinimide (2.8 g, 15.7 mmol). Upon completion of the addition, the ice-water bath was removed and the reaction mixture was stirred at room temperature overnight. The reaction was monitored by TLC until the disappearance of the starting materials. The mixture was filtered and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography to obtain the title compound 5-bromo-2-methyl-furan-3-carboxylic acid methyl ester 53a (1.9 g, yield 61%) as a colourless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of methyl 2-methyl-3-furoate (7.0 g) in N,N-dimethylformamide (50 mL) was added N-bromosuccinimide (10.7 g) over 45 min under ice-cooling, and the mixture was stirred under ice-cooling for 30 min and at room temperature overnight. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The organic layer was collected, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel chromatography (0% ethyl acetate/hexane to 5% ethyl acetate/hexane) to give the title compound (7.9 g, 72%) as an oil.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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